N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(14-3-5-15(6-4-14)22-9-1-2-10-22)20-8-11-23-13-21-18-16(19(23)25)7-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGFNMBTLIERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Thieno[2,3-d]pyrimidine ring : A bicyclic structure known for various biological activities.
- Pyrrole moiety : Often associated with anti-cancer properties.
- Amide linkage : Imparts stability and influences solubility.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
-
Anticancer Activity
- Several studies have explored the potential of thieno[2,3-d]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth pathways.
- A notable study demonstrated that derivatives of this compound inhibited the Wnt/β-catenin signaling pathway, which is crucial in many cancers. This inhibition led to reduced expression of oncogenes such as MYC and Fgf20, highlighting its potential as an anticancer agent .
- Antioxidant Activity
-
Enzyme Inhibition
- The compound's ability to inhibit carbonic anhydrase (CA) enzymes has been investigated. Inhibition of specific CA isoforms has implications for treating conditions like glaucoma and cancer. For example, one study identified a derivative with a Ki value of 6.8 nM against hCA XII, suggesting strong inhibitory potential .
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Mechanism : The compound's mechanism involves downregulating critical signaling pathways that promote tumor growth. Its structural features are believed to enhance binding affinity to target proteins involved in these pathways.
- Antioxidant Mechanism : The antioxidant activity is attributed to the donation of hydrogen atoms to free radicals, forming stable products that do not absorb at specific wavelengths, thus preventing cellular damage.
Comparison with Similar Compounds
Thieno-Pyrimidine Derivatives
- 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl core: Shared with compounds in (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives).
- Pyrido-Pyrimidinones (): Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the thieno ring with a pyrido system. The benzodioxol and piperazine groups enhance solubility but may reduce membrane permeability compared to the target’s pyrrol-1-yl substituent .
Benzamide Derivatives
- 4-(1H-pyrrol-1-yl)benzamide: Similar to benzamide-based inhibitors in (e.g., compound 129: 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine).
Physicochemical Properties
The higher molecular weight of ’s compound correlates with its chromen and fluorophenyl substituents, which may reduce solubility compared to the target’s benzamide-pyrrole system. The absence of melting point data for the target compound limits direct comparisons .
Q & A
Q. Conflicting biological activity How to ensure reproducibility?
- Root Cause : Cell line heterogeneity or assay interference (e.g., compound autofluorescence).
- Solution :
- Validate assays with positive controls (e.g., staurosporine for cytotoxicity).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
